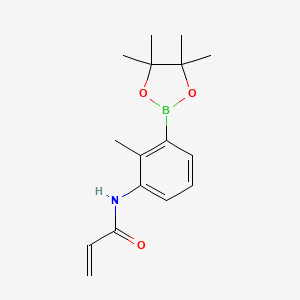
2-Isobutoxythiazole-4-carboxylic acid
Descripción general
Descripción
2-Isobutoxythiazole-4-carboxylic acid, also known as ITCA, is an important organic compound that is used in a wide range of scientific and industrial applications. It is a versatile compound that can be synthesized in various ways, and has many uses in the laboratory, including its use as a reagent in organic synthesis. ITCA is also used in a variety of biochemical and physiological studies, and can be used to study the mechanism of action of many compounds.
Aplicaciones Científicas De Investigación
2-Isobutoxythiazole-4-carboxylic acid has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds, including organic acids, amines, and peptides. In addition, this compound is used as a tool to study the mechanism of action of many compounds, as it can be used to inhibit or activate various enzymes and proteins. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 2-Isobutoxythiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition or activation of various enzymes and proteins. This compound is known to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, this compound has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, which depend on the dose and the target enzyme or protein. At low doses, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. At higher doses, this compound has been shown to activate the activity of some enzymes, including those involved in the synthesis of fatty acids. In addition, this compound has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isobutoxythiazole-4-carboxylic acid has many advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound that can be used to study the mechanism of action of many compounds. It can also be used to study the biochemical and physiological effects of various compounds, as it can be used to modulate the activity of various enzymes and proteins. However, this compound also has some limitations, as it is not very stable and can degrade over time. In addition, this compound can be toxic at high doses, and should be used with caution in laboratory experiments.
Direcciones Futuras
The potential future directions for 2-Isobutoxythiazole-4-carboxylic acid are numerous. It could be used in further studies of the biochemical and physiological effects of various compounds, as well as in the development of new drugs and therapies. In addition, this compound could be used in the development of new organic synthesis methods, as well as in the development of new catalysts and reagents for organic synthesis. Finally, this compound could be used in the development of new analytical methods, such as mass spectrometry and chromatography, to study the structure and properties of various compounds.
Propiedades
IUPAC Name |
2-(2-methylpropoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)3-12-8-9-6(4-13-8)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOUYCPVFKOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)


![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)




![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
